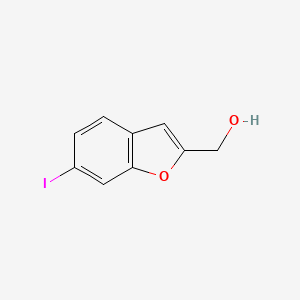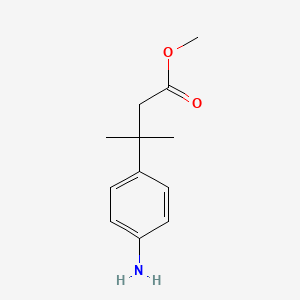
3-Methyl-4-(4-Phenoxybenzoyl)piperazin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as MPBP, has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of MPBP is C18H18N2O3 . This indicates that it contains 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Piperazine derivatives, such as MPBP, have been involved in various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Wirkmechanismus
The mechanism of action of MPBP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. MPBP has been shown to bind to the serotonin receptor 5-HT1A and the dopamine receptor D2, which may contribute to its analgesic and anti-inflammatory effects. MPBP has also been shown to inhibit the activity of enzymes such as COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPBP has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has been shown to inhibit the growth of cancer cells in vitro. MPBP has also been shown to have a low toxicity profile, which makes it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPBP in lab experiments is its high yield and purity. MPBP can be synthesized in large quantities with high purity, which makes it ideal for use in pharmacological studies. However, one of the limitations of using MPBP is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on MPBP. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of novel drugs. Another direction is to explore its potential applications in the treatment of other diseases such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration route for MPBP in order to maximize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Synthese von Antimykotika
Diese Verbindung wurde bei der Synthese von potenziellen Antimykotika über intramolekulare Cyclisierungsprozesse verwendet .
Antibakterielle Aktivität
Neuartige Verbindungen, die unter Verwendung von 3-Methyl-4-(4-Phenoxybenzoyl)piperazin-2-on synthetisiert wurden, zeigten eine antimikrobielle Aktivität, die für medizinische Forschungsanwendungen von Bedeutung ist .
Eigenschaften
IUPAC Name |
3-methyl-4-(4-phenoxybenzoyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-17(21)19-11-12-20(13)18(22)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNYWSAMHDFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256299 | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103994-44-0 | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103994-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)
![N-(4-difluoromethanesulfonylphenyl)-2-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B1649939.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[4-(dimethylamino)-3-nitrobenzenesulfonamido]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1649942.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1649944.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1649945.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)

![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![10-[4-(diethylamino)phenyl]-4,10-dihydro-9H-indeno[1,2-d]tetrazolo[1,5-a]pyrimidin-9-one](/img/structure/B1649952.png)

![1-{5-[(2-Ethylpiperidin-1-yl)methyl]furan-2-yl}methanamine](/img/structure/B1649957.png)
